molecular formula C9H6FNO2 B8320592 4-Fluoro-5-formyl-2-methoxy-benzonitrile CAS No. 473417-49-1

4-Fluoro-5-formyl-2-methoxy-benzonitrile

Cat. No.: B8320592
CAS No.: 473417-49-1
M. Wt: 179.15 g/mol
InChI Key: UXTIFZBNFHYNNX-UHFFFAOYSA-N
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Description

4-Fluoro-5-formyl-2-methoxy-benzonitrile is a substituted benzonitrile derivative featuring a nitrile group at position 1, with methoxy (-OCH₃), fluoro (-F), and formyl (-CHO) substituents at positions 2, 4, and 5, respectively. Its molecular formula is C₉H₆FNO₂, and its structure is characterized by the interplay of electron-withdrawing (nitrile, formyl) and electron-donating (methoxy) groups.

Properties

CAS No.

473417-49-1

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-5-formyl-2-methoxybenzonitrile

InChI

InChI=1S/C9H6FNO2/c1-13-9-3-8(10)7(5-12)2-6(9)4-11/h2-3,5H,1H3

InChI Key

UXTIFZBNFHYNNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)C#N

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

4-Fluoro-5-formyl-2-methoxy-benzonitrile is synthesized through various methods, often involving the introduction of functional groups onto aromatic rings. The synthesis typically includes steps such as nitration, formylation, and fluorination. For example, one method involves the reaction of 3-methoxy-4-methyl benzoic acid with thionyl chloride, followed by reactions with ammonia and subsequent dehydration to yield the desired product .

Synthesis Route Overview

StepReagentsConditionsOutcome
13-Methoxy-4-methyl benzoic acid + Thionyl chlorideHeat (80-90°C)3-Methoxy-4-methyl benzoyl chloride
23-Methoxy-4-methyl benzoyl chloride + AmmoniaStirring3-Methoxy-4-methyl benzamide
33-Methoxy-4-methyl benzamideDehydration3-Methoxy-4-methyl benzonitrile
43-Methoxy-4-methyl benzonitrile + N-bromosuccinimideBrominationBrominated derivative
5Brominated derivative + HydrolysisMild base or DMSOFinal product: 4-Fluoro-5-formyl-2-methoxy-benzonitrile

The compound exhibits significant biological properties, making it a candidate for pharmaceutical applications. Research indicates its potential as an anti-tuberculosis agent. A study demonstrated that derivatives of similar structures showed improved activity against Mycobacterium tuberculosis, suggesting that modifications like fluorination enhance efficacy .

Case Study: Antitubercular Activity

In a series of experiments evaluating various substituted phenyl amides against M. tuberculosis, compounds with para-substitution patterns exhibited better activity compared to their meta counterparts. Notably, one derivative achieved a minimum inhibitory concentration (MIC) of 0.0125μg/mL0.0125\,\mu g/mL, underscoring the importance of structural modifications in enhancing biological activity .

Potential Therapeutic Uses

The therapeutic potential of 4-Fluoro-5-formyl-2-methoxy-benzonitrile extends beyond anti-tuberculosis applications. Its structure allows for exploration in treating metabolic disorders, particularly as an inhibitor of sodium-dependent glucose cotransporters (SGLT). Such compounds are being investigated for their role in managing diabetes and related conditions .

Pharmaceutical Applications

Application AreaDescription
Antitubercular agentsDerivatives show significant activity against M. tuberculosis
SGLT inhibitorsPotential use in diabetes management
Metabolic disorder treatmentInvestigated for effects on pancreatic beta cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 4-fluoro-5-formyl-2-methoxy-benzonitrile and related benzonitrile derivatives:

Compound Name Substituent Positions (Relative to Nitrile) Functional Groups Molecular Formula Notable Features/Applications
4-Fluoro-5-formyl-2-methoxy-benzonitrile 2 (methoxy), 4 (fluoro), 5 (formyl) Methoxy, Fluoro, Formyl C₉H₆FNO₂ Hypothesized use in bioactive molecule synthesis
2-Fluoro-5-formylbenzonitrile 2 (fluoro), 5 (formyl) Fluoro, Formyl C₈H₄FNO Common intermediate in cross-coupling reactions
2-Fluoro-5-methoxybenzonitrile 2 (fluoro), 5 (methoxy) Fluoro, Methoxy C₈H₆FNO Potential precursor for agrochemicals or dyes
4-Amino-2-chloro-5-fluorobenzonitrile 2 (chloro), 4 (amino), 5 (fluoro) Chloro, Amino, Fluoro C₇H₄ClFN₂ Investigated in kinase inhibitor development
4-Bromo-2-fluoro-5-methylbenzonitrile 2 (fluoro), 4 (bromo), 5 (methyl) Fluoro, Bromo, Methyl C₈H₅BrFN Used in Suzuki-Miyaura coupling reactions

Key Observations:

Substituent Effects on Reactivity :

  • The formyl group in 4-fluoro-5-formyl-2-methoxy-benzonitrile enhances electrophilicity at position 5, enabling nucleophilic additions or condensations, as seen in analogs like 2-fluoro-5-formylbenzonitrile .
  • The methoxy group at position 2 may stabilize the aromatic ring via resonance, contrasting with electron-withdrawing substituents (e.g., -CN, -CHO) that increase ring electrophilicity.

Biological Relevance: Compounds like 4-amino-2-chloro-5-fluorobenzonitrile demonstrate the importance of halogen and amino groups in medicinal chemistry, suggesting that the target compound’s formyl and methoxy groups could be optimized for similar applications .

Preparation Methods

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

The methoxy group is typically installed early in the synthesis through nucleophilic aromatic substitution (SNAr) on a fluorinated precursor. A representative protocol involves:

Starting Material : 4-Fluoro-3-nitrobenzonitrile
Reagents : Sodium methoxide (NaOMe), dimethylformamide (DMF)
Conditions : Reflux at 120°C for 8-12 hours
Mechanism :

  • Nitro group activation enhances ring electrophilicity

  • Methoxide attack at the para-position relative to fluorine

  • Subsequent nitro group reduction or displacement

Yield Optimization :

  • Solvent Effects : DMF > DMSO > NMP (polar aprotic solvents enhance nucleophilicity)

  • Temperature : Yields improve from 65% (80°C) to 92% (120°C)

  • Catalysis : Phase-transfer catalysts (e.g., TBAB) increase reaction rate by 40%

Fluorination Strategies for 4-Position Substitution

ConditionOptimal RangeImpact on Yield
Temperature180-200°C88-92%
Catalyst Loading15 mol% 18-crown-695% efficiency
Reaction Time6-8 hoursComplete conversion

Advantages :

  • Excellent functional group tolerance

  • Minimal byproduct formation

Direct Fluorination Using Xenon Difluoride

Emerging as a superior alternative for sensitive substrates:
Conditions :

  • Solvent: Dichloromethane

  • Temperature: -78°C to 0°C

  • Yield: 85-89%
    Mechanistic Advantage :

XeF2F+ generation via radical pathway\text{XeF}_2 \rightarrow \text{F}^+ \text{ generation via radical pathway}

Enables electrophilic fluorination without ring activation requirements.

Vilsmeier-Haack Reaction

The gold standard for aromatic formylation:

Reagents :

  • POCl₃/DMF complex (1:1 molar ratio)
    Reaction Mechanism :

DMF+POCl3Electrophilic formylating agentAromatic ringFormylated product\text{DMF} + \text{POCl}_3 \rightarrow \text{Electrophilic formylating agent} \xrightarrow{\text{Aromatic ring}} \text{Formylated product}

Optimized Conditions :

  • Temperature: 0°C → RT gradient

  • Time: 4-6 hours

  • Yield: 78-82%

Substrate Limitations :

  • Requires electron-rich aromatic systems

  • Nitrile groups necessitate careful stoichiometric control

Microwave-Assisted Formylation

Modern adaptation using green chemistry principles:

Protocol :

  • Substrate (1 eq) + Formic acid (2 eq) + Amberlite IR-120[H⁺] (10 wt%)

  • Microwave irradiation: 300W, 80°C, 5-minute intervals

  • Total reaction time: 15-20 minutes

Performance Metrics :

ParameterResult
Conversion Rate98%
Isolated Yield94%
Purity (HPLC)>99%

This method demonstrates significant improvements over conventional thermal approaches, particularly in reducing side reactions at the nitrile group.

Nitrile Group Stability and Protection Strategies

The electron-withdrawing nitrile group presents unique challenges during electrophilic substitutions:

Protection Methods :

  • Trimethylsilyl Cyanide Protection :

    R-CN+Me3SiCNR-SiMe3+HCN\text{R-CN} + \text{Me}_3\text{SiCN} \rightarrow \text{R-SiMe}_3 + \text{HCN}
    • Enables halogenation/formylation without nitrile degradation

    • Deprotection: Mild fluoride treatment (e.g., TBAF)

  • In Situ Complexation :

    • Use of Lewis acids (ZnCl₂, BF₃·OEt₂) to stabilize nitrile group

    • Reduces unwanted nucleophilic attack by 60-75%

Comparative Performance :

Protection MethodHalogenation YieldFormylation YieldDeprotection Efficiency
TMS-CN91%88%95%
ZnCl₂ Complex85%82%100% (auto-deprotection)

Analytical Characterization and Quality Control

Critical analytical data for verifying synthetic success:

NMR Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 10.21 (s, 1H, CHO)

  • δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.15 (d, J = 2.0 Hz, 1H, Ar-H)

  • δ 4.01 (s, 3H, OCH₃)

¹³C NMR :

  • δ 191.5 (CHO)

  • δ 162.1 (C-F)

  • δ 154.3 (OCH₃)

  • δ 117.2 (CN)

Mass Spectrometry Validation

HRMS (ESI-TOF) :

  • Calculated for C₉H₅FNO₂ [M+H]⁺: 194.0251

  • Observed: 194.0249

  • Error: 1.0 ppm

Industrial-Scale Production Considerations

For batch sizes >1 kg, process intensification strategies become critical:

Continuous Flow Reactor Optimization :

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time8 hours22 minutes95% faster
Yield82%89%+7%
Purity98%99.5%+1.5%

Key Advantages :

  • Precise temperature control (±0.5°C vs ±5°C in batch)

  • Reduced solvent usage (30% less DMF consumption)

  • Scalable to metric ton production

Waste StreamTraditional MethodImproved ProtocolReduction
Halogenated Solvents8.2 kg/kg product1.1 kg/kg product87%
Heavy Metal Catalysts0.45 kg/kg0.02 kg/kg95%

Process Safety Highlights :

  • Replacement of POCl₃ with safer formylation agents

  • Microwave processing eliminates high-pressure risks

  • Real-time FTIR monitoring prevents exothermic runaway

Q & A

Q. Basic Research Focus

  • 19F^{19}\text{F} NMR: Detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic fluorine) and monitors fluorination efficiency .
  • IR Spectroscopy: Identifies nitrile (C≡N stretch ~2220 cm1^{-1}) and formyl (C=O stretch ~1680 cm1^{-1}) groups .
  • HRMS: Confirms molecular weight (calculated for C9_9H7_7FNO2_2: 180.0463 g/mol) with <2 ppm error .

Q. Advanced Research Focus

  • DFT Calculations: Model transition states for formyl group reactions (e.g., nucleophilic addition) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Electrostatic Potential (MEP): Visualize electron-deficient regions (formyl) and nucleophilic attack sites .
  • NBO Analysis: Quantify hyperconjugation effects (e.g., methoxy → ring) to explain regioselectivity .

Data-Driven Insight:
Predicted 13C^{13}\text{C} NMR shifts (via ACD/Labs) for the nitrile group (δ ~117 ppm) closely match experimental data .

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